molecular formula C17H17ClN2O4S B2787113 N-(3-CHLOROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N-(3-CHLOROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2787113
M. Wt: 380.8 g/mol
InChI Key: QVCNRXCVJWHANH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached to the benzamide core and a morpholine sulfonyl substituent at the 3-position.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCNRXCVJWHANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chlorophenyl)-3-(morpholine-4-sulfonyl)benzamide, a compound with notable biological activity, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN2O3SC_{13}H_{14}ClN_{2}O_{3}S. The compound features a chlorophenyl group, a morpholine sulfonyl moiety, and a benzamide structure, which contribute to its biological activity.

Research indicates that compounds bearing a morpholine sulfonyl group often exhibit significant interactions with various biological targets. The sulfonamide moiety is known to enhance solubility and bioavailability, while the chlorophenyl group is implicated in modulating the pharmacological profile of the compound.

1. Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

2. Antimicrobial Properties

This compound has also been assessed for its antimicrobial activity. Preliminary data suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values observed were comparable to those of established antibiotics, indicating potential as an alternative therapeutic agent.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity (IC50 = 8 µM) . The mechanism was attributed to the induction of G2/M phase cell cycle arrest and subsequent apoptosis.

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. Using a broth microdilution method, the compound exhibited an MIC of 12.5 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibacterial agents .

Data Summary

Property Value
Molecular FormulaC13H14ClN2O3S
Anticancer IC508 µM
Antimicrobial MIC (S. aureus)12.5 µg/mL
SolubilityHigh
BioavailabilityEnhanced due to sulfonamide

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-[3-(Difluoromethylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

  • Key Structural Differences :
    • Replaces the 3-chlorophenyl group with a 3-(difluoromethylsulfonyl)phenyl substituent.
    • Retains the morpholine sulfonyl group but introduces electronegative fluorine atoms.
  • Enhanced lipophilicity (due to fluorine) may improve membrane permeability but reduce aqueous solubility compared to the parent compound .

2,4-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-benzothiophen-2-yl)-5-(morpholine-4-sulfonyl)benzamide

  • Key Structural Differences: Features a dichlorinated benzamide core and a cyanobenzothiophene ring. Retains the morpholine sulfonyl group.
  • Implications: The dichloro substitution and cyanobenzothiophene moiety significantly increase molecular complexity and lipophilicity. The benzothiophene group may enhance π-π stacking interactions in hydrophobic binding pockets .

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)

  • Key Structural Differences :
    • Replaces the benzamide core with a cyclopropanecarboxamide and introduces a tetrahydrofuran ring.
    • Retains the 3-chlorophenyl group.
  • Used as a pesticide, highlighting the role of the 3-chlorophenyl group in agrochemical activity .

N-(4-(5-Bromo-pyrimidin-2-yloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea

  • Key Structural Differences :
    • Substitutes the benzamide with a urea linkage and adds a bromopyrimidinyloxy group.
    • Retains the 3-chlorophenyl group.
  • The nitro group may confer redox activity, influencing pharmacological or toxicological profiles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Potential Applications
N-(3-Chlorophenyl)-3-(morpholine-4-sulfonyl)benzamide Benzamide 3-Chlorophenyl, morpholine sulfonyl ~400 (estimated) Research compound (inferred)
4-Chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide Benzamide Difluoromethylsulfonyl, morpholine sulfonyl ~450 (estimated) Enzyme inhibition
2,4-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-benzothiophen-2-yl)-5-(morpholine-4-sulfonyl)benzamide Benzamide Dichloro, cyanobenzothiophene 513.42 Kinase/protease inhibition
Cyprofuram Cyclopropanecarboxamide Tetrahydrofuran, 3-chlorophenyl ~300 (estimated) Pesticide
N-(4-(5-Bromo-pyrimidin-2-yloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea Urea Bromopyrimidinyloxy, nitrobenzoyl ~500 (estimated) Anticancer/antiviral research

*Molecular weights are calculated or estimated based on provided formulas.

Research Findings and Implications

Morpholine Sulfonyl Group : Common in analogs (e.g., ), this group likely enhances solubility and target engagement via hydrogen bonding.

Chlorophenyl Role : The 3-chlorophenyl moiety is critical in pesticidal activity (cyprofuram) and may confer similar properties to the target compound .

Substituent Effects: Fluorine (): Increases metabolic stability but may introduce toxicity risks. Cyanobenzothiophene (): Enhances hydrophobic interactions, favoring enzyme inhibition. Urea (): Improves selectivity but may reduce oral bioavailability.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3-(morpholine-4-sulfonyl)benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Sulfonation of benzamide derivatives using morpholine-4-sulfonyl chloride under anhydrous conditions in solvents like dichloromethane or dioxane (60–80°C, 12–24 hours) .
  • Step 2 : Coupling the sulfonated intermediate with 3-chloroaniline via nucleophilic acyl substitution, facilitated by coupling agents like oxalyl chloride or EDCI .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC (Rf ~0.4 in 1:4 methanol:toluene) .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Morpholine-4-sulfonyl chloride, DCM, 70°C7385
23-Chloroaniline, EDCI, DMF, RT6592

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use orthogonal techniques:
  • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., δ 7.35–7.92 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 55.9 ppm for morpholine-CH2_2) .
  • X-ray Crystallography : Resolve crystal packing and confirm sulfonamide geometry. Refinement with SHELXL (R-factor < 0.055) and visualization via ORTEP-3 .
  • FTIR : Validate sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1622 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity .
  • Structural Validation : Use X-ray crystallography (space group P21_1/c) to confirm binding modes and compare with docking simulations (AutoDock Vina, ΔG < -8 kcal/mol) .
  • Data Cross-Validation : Replicate results under standardized conditions (pH 7.4, 37°C) and apply statistical models (e.g., ANOVA) to assess significance .

Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Modification : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance hydrophobic interactions with target pockets .
  • Morpholine Sulfonyl Adjustments : Introduce bulkier sulfonamide groups (e.g., piperazine) to improve solubility while maintaining binding affinity .
  • In Silico Screening : Perform molecular dynamics simulations (AMBER force field) to predict conformational stability and ligand-receptor residence times .

Q. How does polymorphism affect crystallographic data interpretation?

  • Methodological Answer :
  • Polymorph Identification : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic forms) via single-crystal XRD. Use SHELXL for refinement and Mercury for packing analysis .
  • Thermal Analysis : Conduct DSC (10°C/min) to detect phase transitions and correlate with solubility profiles .
  • Bioactivity Correlation : Test polymorphs in parallel assays to link crystal packing (e.g., hydrogen-bond networks) with potency variations .

Key Methodological Recommendations

  • Synthesis : Prioritize EDCI over oxalyl chloride for higher yields in polar aprotic solvents .
  • Crystallography : Use SHELX for refinement and ORTEP-3 for publication-quality figures .
  • Biological Studies : Validate target engagement with SPR (Biacore) or ITC to complement enzymatic assays .

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